molecular formula C7H15NO B13289980 2-Amino-1-ethylcyclopentan-1-OL

2-Amino-1-ethylcyclopentan-1-OL

Cat. No.: B13289980
M. Wt: 129.20 g/mol
InChI Key: AKUKRPFMCZKREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-ethylcyclopentan-1-OL is an organic compound with the molecular formula C7H15NO It is a cyclopentane derivative with an amino group and a hydroxyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-ethylcyclopentan-1-OL can be achieved through several methods. One common approach involves the reduction of 2-Amino-1-ethylcyclopentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or nitrile intermediates. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-ethylcyclopentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to its corresponding amine using strong reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products Formed:

    Oxidation: 2-Amino-1-ethylcyclopentanone.

    Reduction: 2-Amino-1-ethylcyclopentane.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

2-Amino-1-ethylcyclopentan-1-OL has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound may be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-1-ethylcyclopentan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • 2-Amino-1-methylcyclopentan-1-OL
  • 2-Amino-1-propylcyclopentan-1-OL
  • 2-Amino-1-ethylcyclohexan-1-OL

Comparison: Compared to its analogs, 2-Amino-1-ethylcyclopentan-1-OL exhibits unique properties due to the specific arrangement of its functional groups. Its cyclopentane ring provides a distinct steric environment, influencing its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-amino-1-ethylcyclopentan-1-ol

InChI

InChI=1S/C7H15NO/c1-2-7(9)5-3-4-6(7)8/h6,9H,2-5,8H2,1H3

InChI Key

AKUKRPFMCZKREX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.